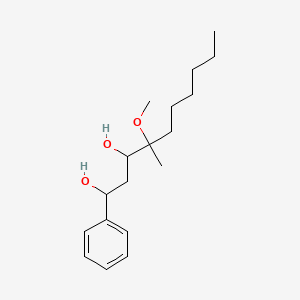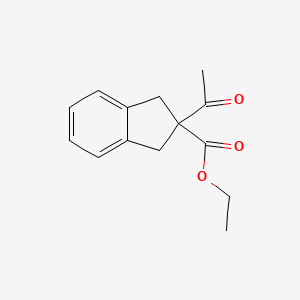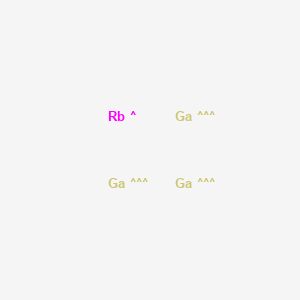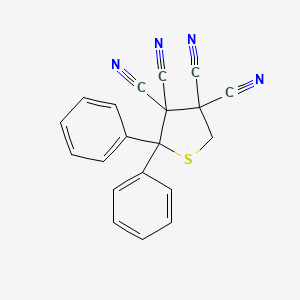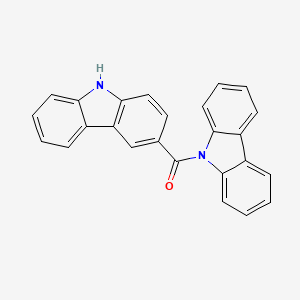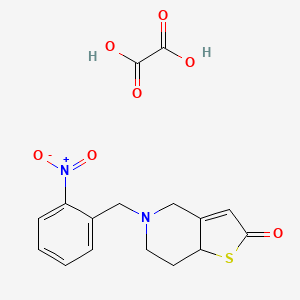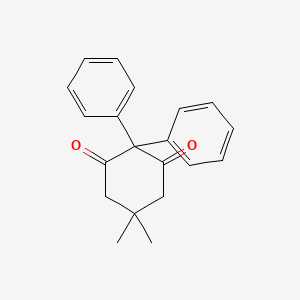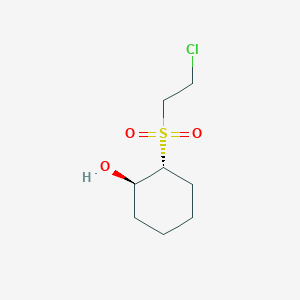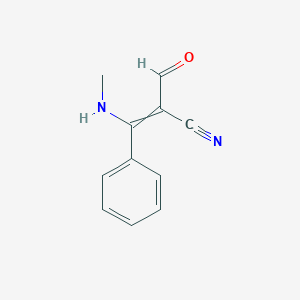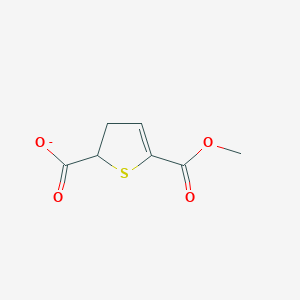diphenyl-lambda~5~-phosphane CAS No. 87109-17-9](/img/structure/B14414953.png)
[3-(2-Methyl-1,3-dioxolan-2-yl)propyl](oxo)diphenyl-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane: is a complex organophosphorus compound It features a unique structure that includes a dioxolane ring, a propyl chain, and a diphenylphosphane group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphane with a suitable precursor that contains the 2-methyl-1,3-dioxolane moiety. One common method is the nucleophilic substitution reaction where diphenylphosphane reacts with a halogenated precursor under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification steps such as distillation or recrystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphane oxide back to the phosphane.
Substitution: The dioxolane ring and the propyl chain can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regeneration of the original phosphane.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology: In biological research, it can be used to study the interactions of organophosphorus compounds with enzymes and other biomolecules.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or metal ions. The phosphane group can coordinate with metal centers, altering their reactivity and facilitating catalytic processes. The dioxolane ring may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s overall activity.
類似化合物との比較
Diethyl malonate: Another organophosphorus compound with different structural features.
Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with various molecular targets.
Heusler compounds: Magnetic intermetallics with different applications but similar in their complex structures.
Uniqueness: The unique combination of the dioxolane ring, propyl chain, and diphenylphosphane group in 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane provides distinct reactivity and interaction profiles, making it valuable in specialized applications in catalysis and materials science.
特性
CAS番号 |
87109-17-9 |
|---|---|
分子式 |
C19H23O3P |
分子量 |
330.4 g/mol |
IUPAC名 |
2-(3-diphenylphosphorylpropyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C19H23O3P/c1-19(21-14-15-22-19)13-8-16-23(20,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |
InChIキー |
DIUVTXHKHHESGN-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


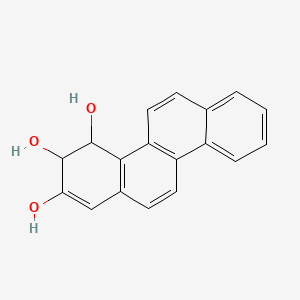

![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
